
2-methyl-10H-anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-10H-anthracen-9-one is an organic compound with the molecular formula C15H12O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a methyl group at the 2-position and a ketone group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-10H-anthracen-9-one typically involves the Friedel-Crafts acylation of anthracene. One common method is the reaction of anthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Anthracene+CH3COClAlCl3this compound
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-10H-anthracen-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 2-methyl-10H-anthracen-9-ol.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-10H-anthracen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 2-methyl-10H-anthracen-9-one in photophysical applications involves the absorption of light and subsequent emission of fluorescence. The compound’s molecular structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, which can be detected and used in various imaging techniques.
In biological applications, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) when exposed to light. This property is being explored for its potential in photodynamic therapy, where ROS can induce cell death in cancerous tissues.
Comparison with Similar Compounds
2-methyl-10H-anthracen-9-one can be compared with other anthracene derivatives such as:
9,10-dimethylanthracene: This compound has two methyl groups at the 9 and 10 positions and is known for its high fluorescence quantum yield.
9-anthraldehyde: Featuring an aldehyde group at the 9-position, this compound is used in various synthetic applications.
9,10-diphenylanthracene: This derivative has phenyl groups at the 9 and 10 positions and is widely used in triplet-triplet annihilation upconversion systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives.
Properties
CAS No. |
50259-89-7 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16)14(12)8-10/h2-8H,9H2,1H3 |
InChI Key |
AVMAKAJNOPYJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C3C2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)
![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
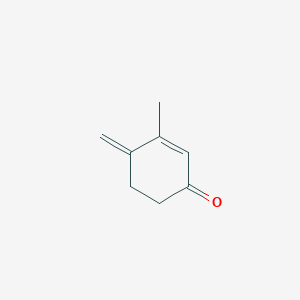
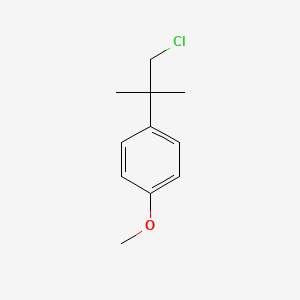
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
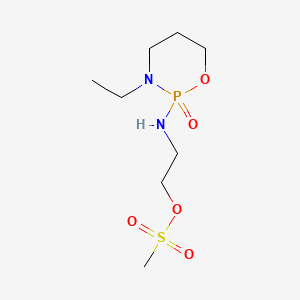
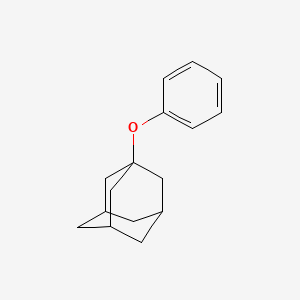
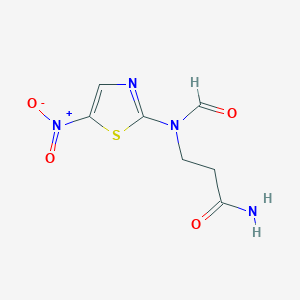

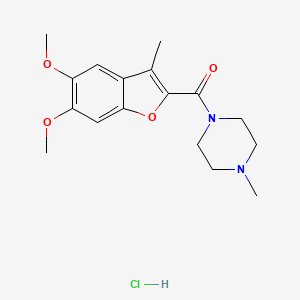
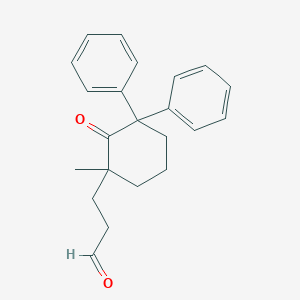
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
